

Physical properties of 3-Fluoro-2-methylbenzonitrile

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Compound of Interest

Compound Name: 3-Fluoro-2-methylbenzonitrile

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An In-depth Technical Guide to the Physical Properties of **3-Fluoro-2-methylbenzonitrile**

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of **3-Fluoro-2-methylbenzonitrile** (CAS No. 185147-06-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes key data points including structural identifiers, thermal properties, solubility, and spectroscopic characteristics. Beyond a simple data repository, this guide offers insights into the practical implications of these properties for laboratory handling, safety, and synthetic applications. It includes a detailed, field-proven protocol for the experimental determination of boiling points for small-scale samples, reinforcing the link between theoretical data and practical application. As a key fluorinated building block, understanding the precise physical characteristics of **3-Fluoro-2-methylbenzonitrile** is paramount for its effective utilization in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Introduction

3-Fluoro-2-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile intermediate in organic synthesis. The strategic placement of a fluorine atom, a methyl group, and a nitrile moiety on the benzene ring imparts a unique combination of reactivity and physical characteristics. Fluorine substitution, in particular, is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

The nitrile group can be readily transformed into other functional groups, including amines, carboxylic acids, and tetrazoles, making benzonitriles valuable precursors in the creation of diverse chemical libraries. For instance, related fluorinated benzonitrile scaffolds are essential building blocks for APIs such as trelagliptin, used for treating type II diabetes, and danuglipron. [1][2][3][4] A thorough understanding of the physical properties of **3-Fluoro-2-methylbenzonitrile** is therefore not an academic exercise, but a critical prerequisite for safe handling, process optimization, reaction design, and regulatory compliance in a research and development setting.

Chemical Identity and Structure

Accurate identification is the foundation of chemical research. The structural and identifying information for **3-Fluoro-2-methylbenzonitrile** is summarized below.

Identifier	Value
IUPAC Name	3-Fluoro-2-methylbenzonitrile
CAS Number	185147-06-2[5]
Molecular Formula	C ₈ H ₆ FN[6]
Molecular Weight	135.14 g/mol [6]
Canonical SMILES	CC1=C(C=CC=C1F)C#N
InChI	InChI=1S/C8H6FN/c1-6-7(8(9)5-3-2-4-6)10-5/h2-5H,1H3
InChIKey	KBFVSJVSSMGQJC-UHFFFAOYSA-N[6]

Core Physicochemical Properties

The physical properties of a compound dictate its behavior under various conditions and are crucial for designing experimental setups, purification strategies, and storage protocols.

Property	Value	Source(s)
Physical State	Light yellow clear liquid / Solid	[7]
Boiling Point	38°C (Note: This value appears unusually low and may refer to a melting point or measurement under vacuum. The structurally similar isomer 2-Fluoro-3-methylbenzonitrile has a boiling point of 220.3°C at 760 mmHg, which is a more expected value for this class of compound.)	[7]
Density	1.398 g/cm ³ (Predicted)	[7]
Flash Point	178°F (81.1°C)	[7]

State and Appearance

3-Fluoro-2-methylbenzonitrile is often described as a light yellow clear liquid.[\[7\]](#) However, many substituted benzonitriles with similar molecular weights are solids at room temperature. For example, 3-Fluoro-4-methylbenzonitrile has a melting point of 47-51°C, and 5-Fluoro-2-methylbenzonitrile melts at 43-45°C. It is plausible that **3-Fluoro-2-methylbenzonitrile** may exist as a low-melting solid or a supercooled liquid at standard temperature and pressure.

Thermal Properties

The boiling point is a critical parameter for purification by distillation. While one source reports a boiling point of 38°C for **3-Fluoro-2-methylbenzonitrile**, this is highly anomalous for an aromatic compound of this molecular weight and is more consistent with a melting point.[\[7\]](#) For context, the parent compound, benzonitrile, boils at 190.7°C.[\[8\]](#)[\[9\]](#) The isomer 2-Fluoro-3-methylbenzonitrile boils at 220.3°C. The presence of polar fluorine and nitrile groups leads to significant dipole-dipole interactions, resulting in a relatively high boiling point. The flash point is reported as 81.1°C (178°F), indicating that the compound is a combustible liquid and must be handled away from ignition sources.[\[7\]](#)

Solubility Profile

The solubility of a compound is governed by its polarity and intermolecular forces.

- In Water: **3-Fluoro-2-methylbenzonitrile** is expected to have very low solubility in water. While the nitrile group is polar, the molecule is dominated by the non-polar aromatic ring and methyl group.^[10] Unsubstituted benzonitrile is only slightly soluble in water.^[11]
- In Organic Solvents: It is anticipated to be readily soluble in a wide range of common organic solvents. The benzene ring structure favors solubility in non-polar and mildly polar solvents like toluene, diethyl ether, and chloroform due to hydrophobic interactions and van der Waals forces.^[10] It should also be miscible with polar aprotic solvents such as acetone, acetonitrile, and DMSO. This broad solubility makes it versatile for use in various reaction media.

Spectroscopic and Analytical Characterization

While not physical properties in the classical sense, spectroscopic data are essential for confirming the identity, purity, and structure of a compound. For **3-Fluoro-2-methylbenzonitrile**, analytical data such as NMR, HPLC, and LC-MS are available from commercial suppliers and are crucial for quality control.^[12] These techniques verify the correct isomeric structure and identify any impurities, which is a non-negotiable step before use in sensitive applications like pharmaceutical synthesis. Vibrational features of related fluorobenzonitriles have been studied in detail using techniques like REMPI spectroscopy, providing deep insight into their electronic and molecular structure.^[13]

Experimental Determination of Physical Properties

To ensure accuracy, particularly when literature values are conflicting, direct experimental determination is necessary. The following protocol describes a robust micro-method for determining a liquid's boiling point, suitable for the small sample sizes often encountered in research.

Protocol: Boiling Point Determination via Micro-Reflux

This method is reliable for sample volumes of a few milliliters and provides a more accurate reading than simple distillation for small quantities by ensuring the thermometer bulb is in

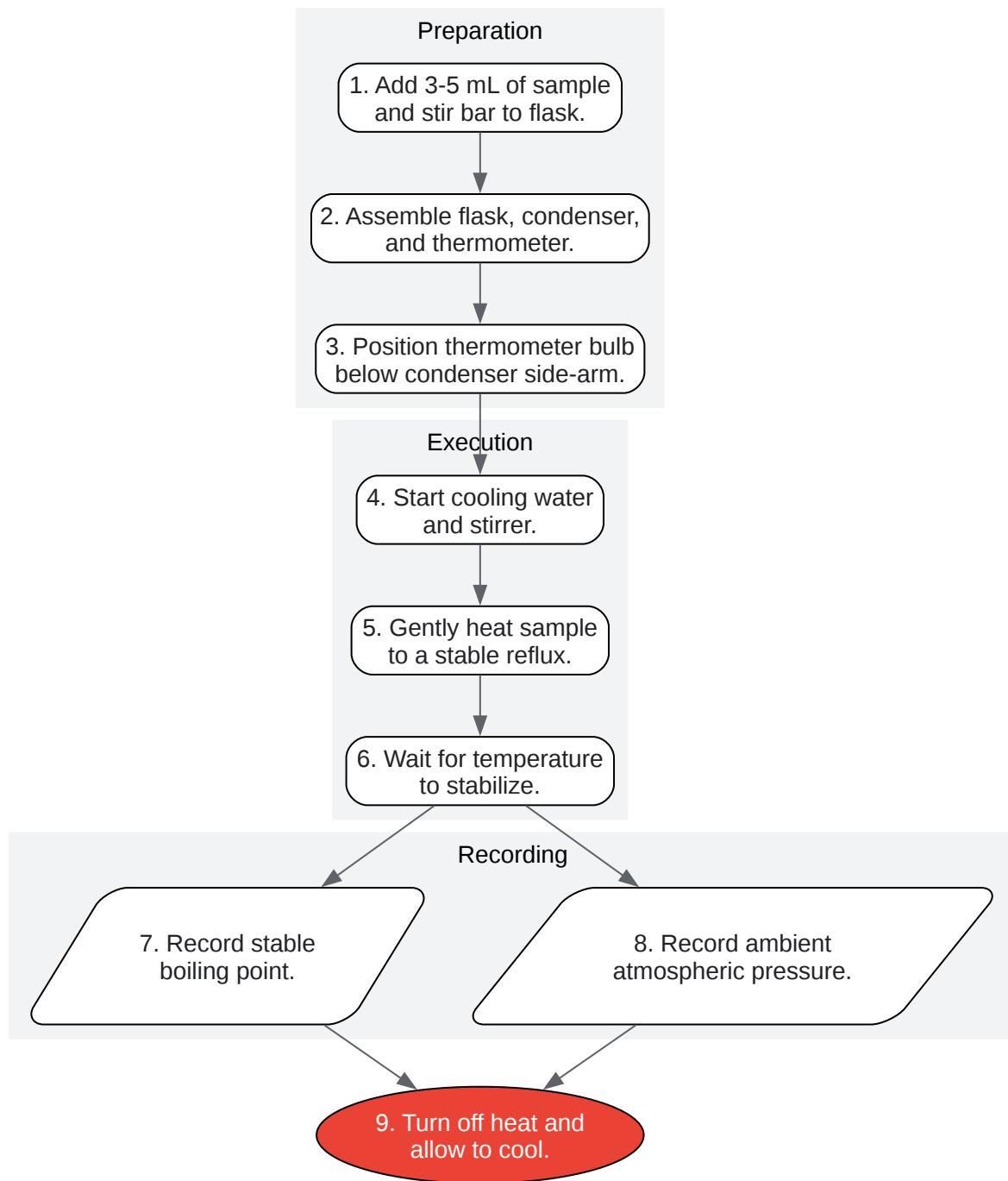
thermal equilibrium with the vapor phase.[14][15]

Methodology Steps:

- Apparatus Assembly: Assemble a micro-reflux apparatus using a 10 mL round-bottomed flask, a water-cooled condenser, and a heating mantle with a stir plate.
- Sample Preparation: Add approximately 3-5 mL of **3-Fluoro-2-methylbenzonitrile** and a small magnetic stir bar to the round-bottomed flask. The stir bar is critical to prevent "bumping" (sudden, violent boiling) by ensuring smooth, even heating.[14]
- Condenser and Thermometer Placement: Securely clamp the flask in the heating mantle. Attach the condenser vertically to the flask. Ensure that the cooling water flows in through the bottom inlet and out through the top outlet for maximum efficiency. Insert a calibrated thermometer through the top of the condenser, using an adapter, so that the top of the thermometer bulb is positioned just below the side-arm of the condenser, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.[16]
- Heating and Equilibration: Turn on the cooling water and the magnetic stirrer. Begin gently heating the sample. Observe the liquid as it begins to boil and a ring of condensing vapor rises up the flask wall.
- Temperature Reading: Continue heating until the condensation ring remains stable within the lower third of the condenser. The temperature reading on the thermometer should stabilize. Record this stable temperature as the boiling point.[17]
- Barometric Pressure: Simultaneously, record the ambient atmospheric pressure. Boiling points are pressure-dependent, and this reading is necessary to correct the observed boiling point to the standard pressure (760 mmHg) if required.
- Cool Down: Once the measurement is complete, turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Diagram: Experimental Workflow for Micro-Reflex Boiling Point Determination

Workflow: Micro-Reflux Boiling Point Determination

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Caption: A flowchart of the micro-reflux method for accurate boiling point determination.

Safety and Handling Considerations

The physical properties of **3-Fluoro-2-methylbenzonitrile** directly inform its safety protocols.

The Safety Data Sheet (SDS) is the primary source for this information.[\[5\]](#)

Hazard Class	GHS Classification	Precautionary Statements (Examples)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled. (Classification for related isomers) [18] [19]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [18] P280: Wear protective gloves/protective clothing/eye protection. [18]
Skin Irritation	Causes skin irritation. [5]	P302+P352: IF ON SKIN: Wash with plenty of soap and water. [19]
Eye Irritation	Causes serious eye irritation. (Classification for related isomers) [19]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [19]
Flammability	Combustible Liquid (based on Flash Point)	Keep away from heat, sparks, open flames, and hot surfaces.

Handling Recommendations:

- Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[\[5\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[5\]](#)
- Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.

Conclusion

3-Fluoro-2-methylbenzonitrile is a valuable chemical intermediate with a distinct set of physical properties that are foundational to its application in advanced organic synthesis. Its identity is confirmed by a molecular weight of 135.14 g/mol and CAS number 185147-06-2. While some literature data on its thermal properties require cautious interpretation, its expected high boiling point, combustible nature (Flash Point 81.1°C), and solubility in organic solvents define the parameters for its safe handling, storage, and use in reactions. The provided experimental protocols underscore the importance of empirical verification in chemical science. For researchers and developers, a firm grasp of these physical characteristics is essential to fully and safely exploit the synthetic potential of this versatile fluorinated building block.

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